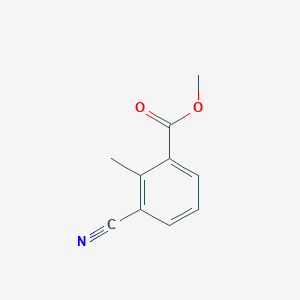
Methyl 3-cyano-2-methylbenzoate
Cat. No. B1601749
Key on ui cas rn:
93340-09-1
M. Wt: 175.18 g/mol
InChI Key: FHBWZNLFBLOUKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08119654B2
Procedure details


A suspension of methyl 3-cyano-2-methylbenzoate (10.6 g, 60.5 mmol), NBS (16.2 g, 90.7 mmol) and azobisisobutyronitrile (AIBN) (100 mg) in tetrachloromethane (200 mL) was refluxed under nitrogen atmosphere for 6 hours. TLC analysis indicated the complete consumption of methyl 3-cyano-2-methylbenzoate (TLC solvent: 10% ethyl acetate in hexane). The reaction mixture was filtered and washed with chloroform (3×20 mL). The combined filtrate and washings were concentrated under reduced pressure. The residue was washed through a short column of silica gel using 10% ethyl acetate in hexanes as an eluent. The eluent was concentrated and the resultant product dried under vacuum overnight to provide 15.1 g of methyl 2-bromomethyl-3-cyanobenzoate (98% yield). 1H NMR spectrum (in DMSO-d6): δ 8.15 (d, J=8.0 Hz, 1H); 8.12 (d, J=7.9 Hz, 1H); 7.67 (t, 1H); 5.04 (s, 2H); 3.89 (s, 3H).




Yield
98%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:3]1[C:4]([CH3:13])=[C:5]([CH:10]=[CH:11][CH:12]=1)[C:6]([O:8][CH3:9])=[O:7])#[N:2].C1C(=O)N([Br:21])C(=O)C1>ClC(Cl)(Cl)Cl.N(C(C)(C)C#N)=NC(C)(C)C#N>[Br:21][CH2:13][C:4]1[C:3]([C:1]#[N:2])=[CH:12][CH:11]=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C=1C(=C(C(=O)OC)C=CC1)C
|
|
Name
|
|
|
Quantity
|
16.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClC(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
100 mg
|
|
Type
|
catalyst
|
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed under nitrogen atmosphere for 6 hours
|
|
Duration
|
6 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the complete consumption of methyl 3-cyano-2-methylbenzoate (TLC solvent: 10% ethyl acetate in hexane)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with chloroform (3×20 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The combined filtrate and washings were concentrated under reduced pressure
|
WASH
|
Type
|
WASH
|
|
Details
|
The residue was washed through a short column of silica gel using 10% ethyl acetate in hexanes as an eluent
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The eluent was concentrated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the resultant product dried under vacuum overnight
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCC1=C(C(=O)OC)C=CC=C1C#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 15.1 g | |
| YIELD: PERCENTYIELD | 98% | |
| YIELD: CALCULATEDPERCENTYIELD | 98.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
